N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide
Overview
Description
N-mesitylthieno3,2-bbenzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of N-mesitylthieno3,2-bbenzothiophene-2-carboxamide, which includes a mesityl group and a thieno3,2-bbenzothiophene core, contributes to its distinct chemical and physical properties.
Preparation Methods
The synthesis of N-mesitylthieno3,2-bbenzothiophene-2-carboxamide typically involves a series of organic reactions. One common method includes the following steps:
- Formation of the Thieno 3,2-bbenzothiophene Core : This can be achieved through a Pummerer CH–CH-type cross-coupling reaction, followed by a Newman–Kwart reaction .
- Introduction of the Mesityl Group : The mesityl group can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and a suitable catalyst.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions .
Chemical Reactions Analysis
N-mesitylthieno3,2-bbenzothiophene-2-carboxamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the mesityl group .
Scientific Research Applications
N-mesitylthieno3,2-bbenzothiophene-2-carboxamide has several scientific research applications:
- Organic Electronics : The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high charge mobility and stability .
- Medicinal Chemistry : It has potential applications in drug discovery and development, particularly as a modulator of amyloid beta aggregation, which is relevant in Alzheimer’s disease research .
- Materials Science : The compound’s unique properties make it suitable for use in dye-sensitized solar cells (DSSCs) and other advanced materials .
Mechanism of Action
The mechanism of action of N-mesitylthieno3,2-bbenzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease research, the compound modulates amyloid beta aggregation by binding to specific sites on the amyloid beta protein, thereby inhibiting or accelerating its aggregation . This modulation is influenced by the orientation of the bicyclic aromatic rings in the compound .
Comparison with Similar Compounds
N-mesitylthieno3,2-bbenzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
- N-phenylbenzothiophene-2-carboxamide : Similar in structure but with a phenyl group instead of a mesityl group.
- N-mesitylbenzofuran-2-carboxamide : Contains a benzofuran core instead of a thieno3,2-bbenzothiophene core .
The unique combination of the mesityl group and the thieno3,2-bbenzothiophene core in N-mesitylthieno3,2-bbenzothiophene-2-carboxamide contributes to its distinct properties and applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-11-8-12(2)18(13(3)9-11)21-20(22)17-10-16-19(24-17)14-6-4-5-7-15(14)23-16/h4-10H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDDIUBJYGUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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